5-((3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one
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Overview
Description
Synthesis Analysis
Synthesis analysis involves understanding how the compound is made. This can involve various chemical reactions and processes .Molecular Structure Analysis
Molecular structure analysis involves understanding the arrangement of atoms in the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational methods are often used .Chemical Reactions Analysis
Chemical reactions analysis involves studying how the compound reacts with other substances. This can involve various experimental techniques and theoretical calculations .Physical and Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, reactivity, and other physical and chemical characteristics .Scientific Research Applications
Heterocyclic Compound Synthesis
Research in heterocyclic chemistry often focuses on the synthesis of complex molecules for various applications, including the development of pharmaceuticals, agrochemicals, and materials science. For example, studies on the synthesis of pyridyl polyheterocyclic compounds, such as those by Guo-qiang Hu, Sheng Li, and Wen-long Huang (2006), explore methods for creating compounds with potential antibacterial properties. This research is crucial for developing new drugs and understanding molecular interactions with biological targets Hu, Li, & Huang, 2006.
Biological Activity Prediction
Another application area is the prediction and evaluation of biological activity for synthesized compounds. Studies like those conducted by Y. Kharchenko, O. S. Detistov, and V. Orlov (2008) on oxadiazole derivatives illustrate the potential for designing molecules with specific biological activities. These activities can range from antimicrobial to antitumor effects, guided by the structure-activity relationship analysis Kharchenko, Detistov, & Orlov, 2008.
Antioxidant Activity
The antioxidant potential of heterocyclic compounds is also a significant research area. For instance, the work by I. Tumosienė et al. (2019) on chloro-2-hydroxyphenyl derivatives highlights the synthesis of molecules with potent antioxidant activities, which could be beneficial in combating oxidative stress-related diseases Tumosienė et al., 2019.
Molecular Docking and Drug Design
Furthermore, the design and synthesis of molecules for targeted drug action involve computational methods like molecular docking. Research by A. Fathima et al. (2021) on benzoxazole derivatives for antimicrobial and antitubercular activities showcases the integration of synthetic chemistry and computational biology to identify and optimize potential drug candidates Fathima et al., 2021.
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
5-[3-(3-chloropyridin-4-yl)oxypyrrolidin-1-yl]sulfonyl-3H-1,3-benzoxazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O5S/c17-12-8-18-5-3-14(12)24-10-4-6-20(9-10)26(22,23)11-1-2-15-13(7-11)19-16(21)25-15/h1-3,5,7-8,10H,4,6,9H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POQDMZUQDJNTBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=C(C=NC=C2)Cl)S(=O)(=O)C3=CC4=C(C=C3)OC(=O)N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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